molecular formula C8H11ClN2O B2703826 2-{[(2-chloropyridin-3-yl)methyl]amino}ethan-1-ol CAS No. 1513795-19-1

2-{[(2-chloropyridin-3-yl)methyl]amino}ethan-1-ol

Cat. No.: B2703826
CAS No.: 1513795-19-1
M. Wt: 186.64
InChI Key: NJXJFNLZGBNACW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloropyridin-3-yl)methyl]amino}ethan-1-ol typically involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of 2-chloropyridine and ethanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloropyridin-3-yl)methyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[(2-chloropyridin-3-yl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(2-chloropyridin-3-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-chloropyridin-3-yl)methyl]amino}ethan-1-ol is unique due to its specific structure, which combines a chloropyridine ring with an aminoethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(2-chloropyridin-3-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8-7(2-1-3-11-8)6-10-4-5-12/h1-3,10,12H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXJFNLZGBNACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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